molecular formula C9H15ClN4O B13626210 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

Cat. No.: B13626210
M. Wt: 230.69 g/mol
InChI Key: AIVXIQRXGPEROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is a chemical compound with a molecular formula of C8H13ClN4O and a molecular weight of 216.67 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, as well as a propanamide moiety with a methylamino group.

Preparation Methods

The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C9H15ClN4O/c1-6-7(10)4-13-14(6)5-9(2,12-3)8(11)15/h4,12H,5H2,1-3H3,(H2,11,15)

InChI Key

AIVXIQRXGPEROL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C(=O)N)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.